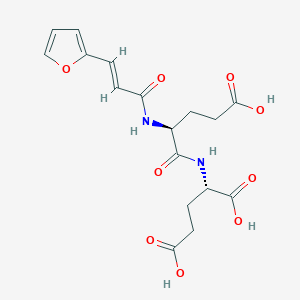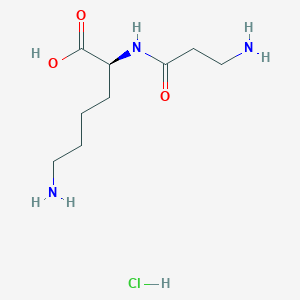
Dioxohongdenafil
Descripción general
Descripción
Dioxohongdenafil is a chemical compound with the molecular formula C25 H30 N6 O5 and a molecular weight of 494.54 . It is a derivative of Acetildenafil, a designer drug that acts as a phosphodiesterase inhibitor .
Physical And Chemical Properties Analysis
Dioxohongdenafil is a solid substance that is white to off-white in color . It has a predicted boiling point of 711.0±70.0 °C and a predicted density of 1.37±0.1 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol when heated .
Aplicaciones Científicas De Investigación
Anti-hyperglycemic Activity
Dioxohongdenafil, an analog of sildenafil, has been linked to anti-hyperglycemic activity. A study investigated the anti-diabetic potential of plant extracts similar in action to dioxohongdenafil, revealing significant reductions in fasting blood glucose levels in diabetic rats, without causing hypoglycemic effects in normal rats. This indicates a potential for dioxohongdenafil in managing diabetes mellitus through glucose regulation (Umar et al., 2010).
Ischemia-Reperfusion Injury
Research on vardenafil, closely related to dioxohongdenafil, has shown protective effects in ischemia-reperfusion injury, specifically in rat ovaries. This implies that dioxohongdenafil could be beneficial in reducing tissue damage caused by interrupted blood flow and subsequent reperfusion, an important consideration in surgical and cardiovascular applications (Yurtçu et al., 2015).
Nanotechnology in Drug Delivery
The role of dioxohongdenafil in nanotechnology for targeted drug delivery, especially in bone diseases and regeneration, is an emerging area of interest. This research area explores the use of nanostructured particles and scaffolds to enhance treatment efficacy and specificity, which could include the delivery of dioxohongdenafil to specific sites for therapeutic purposes (Gu et al., 2013).
Erectile Dysfunction in Diabetic Patients
Studies on vardenafil have demonstrated its efficacy in treating erectile dysfunction in diabetic patients, suggesting a similar potential for dioxohongdenafil. This area of research is significant in understanding the broader applications of these compounds in managing conditions associated with chronic diseases like diabetes (Goldstein et al., 2003).
Mecanismo De Acción
While the exact mechanism of action for Dioxohongdenafil is not provided in the sources I found, it’s likely to be similar to that of its parent compound, Acetildenafil. Acetildenafil acts as a phosphodiesterase inhibitor, which means it blocks the action of an enzyme called phosphodiesterase, thereby increasing the levels of certain chemicals in the body that can relax smooth muscles and improve blood flow .
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQIVJSGDDEMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxo-acetildenafil | |
CAS RN |
1609405-33-5 | |
| Record name | Dioxo-acetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIOXO-ACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XB04O9C81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)